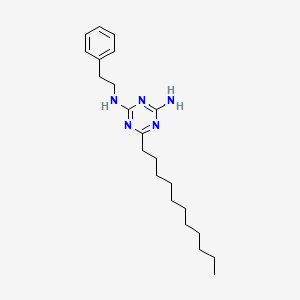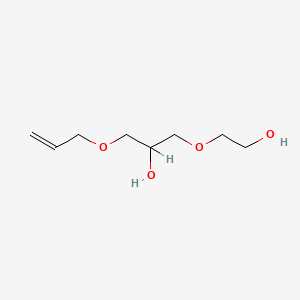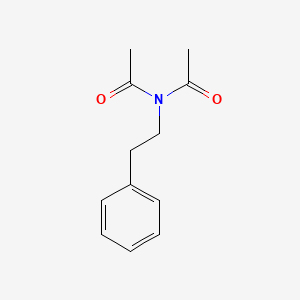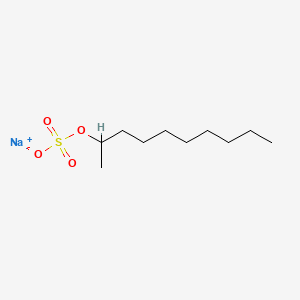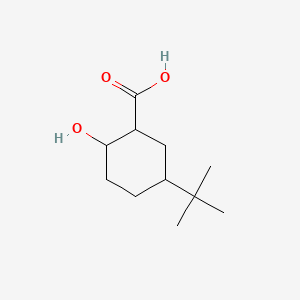
1,3-Propanediamine, N'-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a benz(b)acridine moiety and bis(2-chloroethyl) groups, making it a subject of interest in medicinal chemistry and other research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate typically involves multiple steps:
Formation of Benz(b)acridine Moiety: The initial step involves the synthesis of the benz(b)acridine core through a series of cyclization reactions.
Attachment of 1,3-Propanediamine: The benz(b)acridine core is then reacted with 1,3-propanediamine under controlled conditions to form the intermediate compound.
Introduction of Bis(2-chloroethyl) Groups:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate catalysts.
化学反应分析
Types of Reactions
1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The bis(2-chloroethyl) groups are prone to nucleophilic substitution reactions, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It finds applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate involves its interaction with molecular targets within cells. The bis(2-chloroethyl) groups are known to form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is particularly relevant in its potential anticancer activity.
相似化合物的比较
Similar Compounds
- 1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N-ethyl-, dihydrochloride, hydrate
- 1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, monohydrate
Uniqueness
1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form DNA cross-links sets it apart from similar compounds, making it a valuable subject of study in medicinal chemistry.
属性
CAS 编号 |
38915-57-0 |
|---|---|
分子式 |
C24H27Cl4N3 |
分子量 |
499.3 g/mol |
IUPAC 名称 |
N-benzo[b]acridin-12-yl-N',N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C24H25Cl2N3.2ClH/c25-10-14-29(15-11-26)13-5-12-27-24-20-8-3-4-9-22(20)28-23-17-19-7-2-1-6-18(19)16-21(23)24;;/h1-4,6-9,16-17H,5,10-15H2,(H,27,28);2*1H |
InChI 键 |
AXMJUFDKPUQUNJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=N3)NCCCN(CCCl)CCCl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


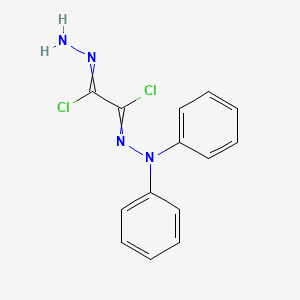
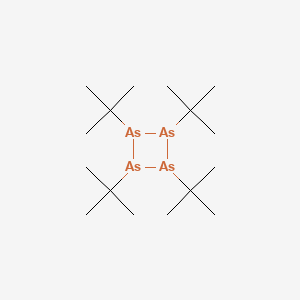
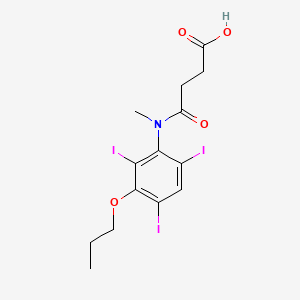

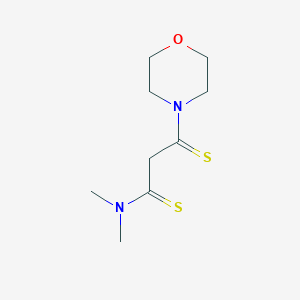
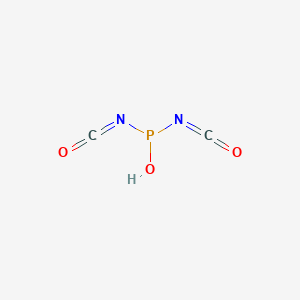
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
